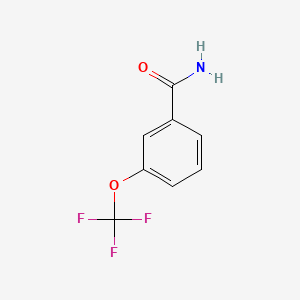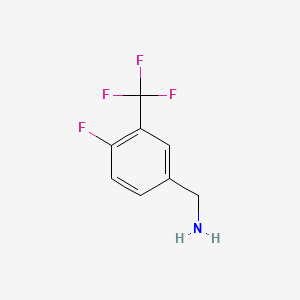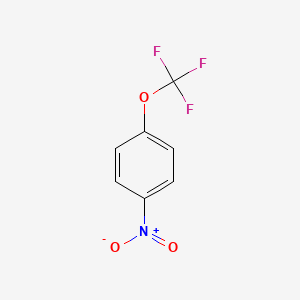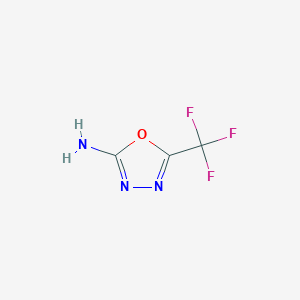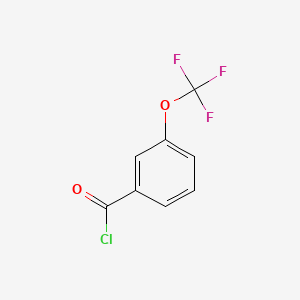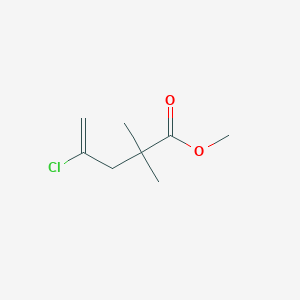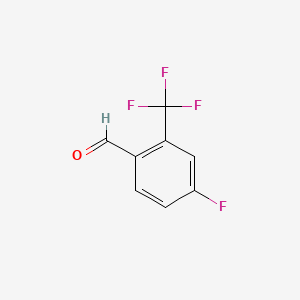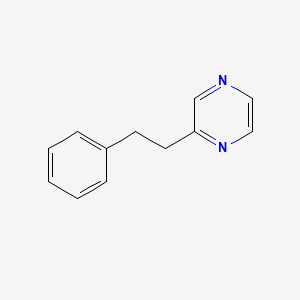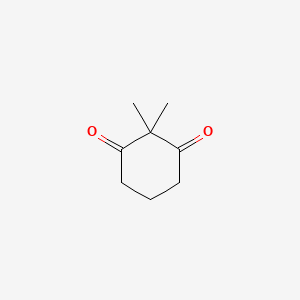
2,2-Dimethylcyclohexane-1,3-dione
概述
描述
2,2-Dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C8H12O2. It is classified as a cyclic diketone and is a derivative of 1,3-cyclohexanedione.
生化分析
Biochemical Properties
2,2-Dimethylcyclohexane-1,3-dione plays a significant role in biochemical reactions due to its ability to form stable enolates and participate in nucleophilic addition reactions. This compound interacts with several enzymes and proteins, including aldolases and dehydrogenases, which facilitate its incorporation into larger molecular frameworks. The nature of these interactions often involves the formation of covalent bonds between the enolate form of this compound and the active sites of the enzymes, leading to the formation of stable adducts .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, it can affect gene expression by interacting with transcription factors and modifying their activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by binding to DNA or interacting with transcription factors. The binding interactions of this compound with biomolecules are often mediated by its enolate form, which is highly reactive and can form stable adducts .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been well-documented. Over time, this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products. These changes can affect its long-term effects on cellular function, as the degradation products may have different biochemical properties compared to the parent compound. In vitro and in vivo studies have shown that the stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain concentration. These dosage-dependent effects highlight the importance of careful dosing in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. Enzymes such as cytochrome P450 oxidases and reductases play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall bioavailability and efficacy, as well as its potential for accumulation in tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can affect its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration .
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylcyclohexane-1,3-dione can be synthesized through a Michael addition reaction involving mesityl oxide and diethyl malonate. The reaction proceeds via an intramolecular Claisen condensation rather than an aldol condensation . Another method involves the reduction of 2-methylcyclohexane-1,3-dione using Triton B in methanol, followed by the addition of methyl iodide and subsequent reflux .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques .
化学反应分析
Types of Reactions
2,2-Dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones.
Reduction: Microbial reduction can yield (S)-3-hydroxy-2,2-dimethylcyclohexanone.
Substitution: It reacts with aldehydes to form crystalline derivatives, which can be used to distinguish between different aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Microbial reduction using baker’s yeast or chemical reduction using sodium borohydride.
Substitution: Reactions with aldehydes typically occur under mild conditions with the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding diketones.
Reduction: (S)-3-hydroxy-2,2-dimethylcyclohexanone.
Substitution: Crystalline derivatives of aldehydes
科学研究应用
2,2-Dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,2-Dimethylcyclohexane-1,3-dione involves its ability to form stable derivatives with aldehydes, which can be used to identify and quantify aldehyde groups in various samples. It also acts as an inhibitor in certain biochemical pathways, affecting enzyme activity and cellular processes .
相似化合物的比较
Similar Compounds
- 4,4-Dimethyl-1,3-cyclohexanedione
- 2,2-Dimethylcyclohexanone
- 2-Methylcyclohexane-1,3-dione
- 2-Acetyldimedone
- 5,5-Dimethyl-2-(2-oxopropyl)-1,3-cyclohexanedione
Uniqueness
2,2-Dimethylcyclohexane-1,3-dione is unique due to its specific structure that allows it to form stable derivatives with aldehydes, making it a valuable reagent in analytical chemistry. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .
属性
IUPAC Name |
2,2-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2)6(9)4-3-5-7(8)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPBDTHQAIWWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338759 | |
| Record name | 2,2-Dimethyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562-13-0 | |
| Record name | 2,2-Dimethyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylcyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

